

Application Notes and Protocols for Integrase Strand Transfer Assay

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Compound of Interest

Compound Name: *Integracin A*

Cat. No.: *B8069791*

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These application notes provide a detailed protocol for performing an in vitro Integrase (IN) strand transfer assay, a critical tool for the discovery and characterization of inhibitors targeting the HIV-1 integrase enzyme. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus.^[1] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.^[1] The strand transfer step, where the viral DNA is covalently linked to the host DNA, is a well-established target for antiretroviral drug development.^{[1][2]} Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.^{[2][3]} This document outlines a robust and sensitive non-radioactive assay to measure the strand transfer activity of HIV-1 integrase and to determine the potency of inhibitory compounds.

Principle of the Assay

The assay is based on the ability of HIV-1 integrase to catalyze the integration of a donor substrate (DS) DNA, mimicking the viral DNA end, into a target substrate (TS) DNA. In a common format, the DS DNA is labeled with biotin, and the TS DNA is labeled with a different

tag, such as digoxigenin (DIG) or a fluorescent marker. The strand transfer reaction results in a product where both the DS and TS DNA are joined. This product can then be captured on a streptavidin-coated plate (via the biotin on the DS DNA) and detected using an antibody conjugate against the TS DNA label (e.g., anti-DIG antibody conjugated to horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.^[4] The intensity of the signal is directly proportional to the integrase strand transfer activity.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Selected Integrase Strand Transfer Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for three clinically approved INSTIs against wild-type (WT) HIV-1 integrase and common resistant variants. This data is crucial for comparing the efficacy of new chemical entities against established drugs.

Compound	WT Integrase IC ₅₀ (nM)	Y143R Mutant IC ₅₀ (nM)	N155H Mutant IC ₅₀ (nM)	G140S/Q148H Mutant IC ₅₀ (nM)
Raltegravir	26 ^[4]	~338 (13-fold increase) ^[4]	~156 (6-fold increase) ^[4]	~7280 (280-fold increase) ^[4]
Elvitegravir	40	-	-	-
Dolutegravir	33 ^[4]	-	-	-

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme and oligonucleotides.

Table 2: Typical Assay Performance Metrics

This table provides examples of typical performance metrics for an optimized integrase strand transfer assay, which are important for validating the assay's suitability for H-TS.

Parameter	Typical Value	Reference
Signal to Background Ratio	>30 (Absorbance of ~1.5 vs. ~0.05)	[5]
Z'-factor	0.6 - 0.9	[5]

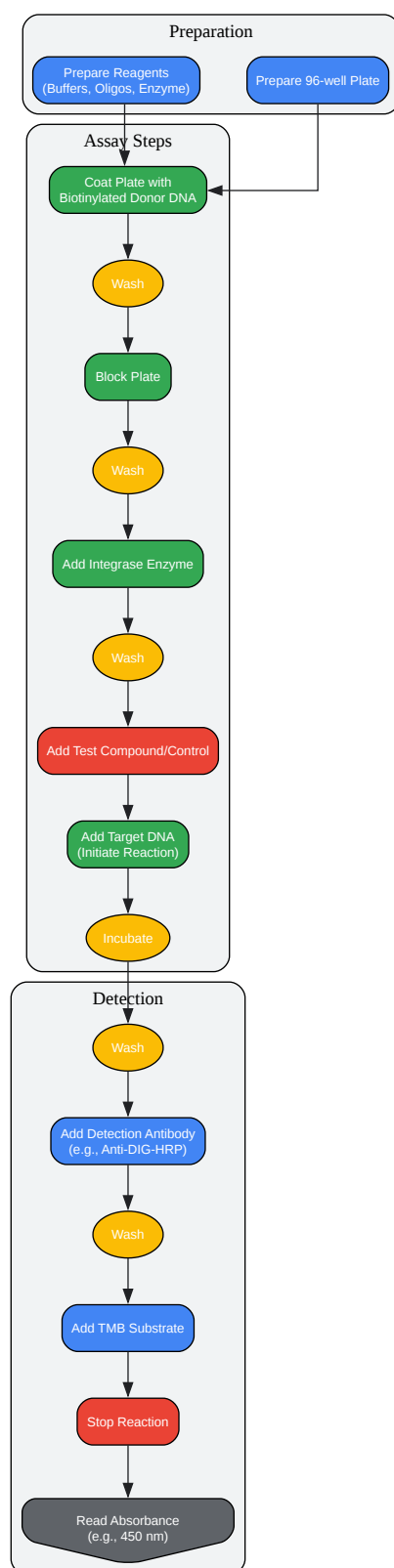
Experimental Protocols

This protocol is adapted from a commercially available ELISA-based kit and can be modified for different detection methods.[4]

Materials and Reagents

- Recombinant HIV-1 Integrase
- Donor Substrate (DS) Oligonucleotide (biotinylated)
- Target Substrate (TS) Oligonucleotide (e.g., DIG-labeled)
- Streptavidin-coated 96-well plates
- Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl)[6]
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Anti-DIG-HRP conjugate (or other appropriate detection antibody)
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Test compounds and controls (e.g., known INSTIs)

Experimental Workflow Diagram



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Caption: Experimental workflow for the Integrase Strand Transfer Assay.

Detailed Protocol

- Preparation of Reagents and Plate:
 - Pre-warm reaction buffer and blocking solution to 37°C.[\[4\]](#)
 - Dilute the donor substrate (DS) DNA to 1X in reaction buffer.[\[4\]](#)
 - Prepare serial dilutions of test compounds and control inhibitors in reaction buffer.
- Coating Plate with Donor Substrate (DS) DNA:
 - Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.
 - Incubate for 30 minutes at 37°C.
- Washing and Blocking:
 - Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well.
 - Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.
- Integrase Binding:
 - Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer.
 - Dilute the HIV-1 integrase enzyme in reaction buffer (e.g., 1:300 dilution).
 - Add 100 µL of the diluted integrase solution to each well, except for the "no enzyme" control wells, which receive 100 µL of reaction buffer.
 - Incubate for 30 minutes at 37°C.
- Inhibitor Addition:
 - Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer.

- Add 50 µL of reaction buffer (for positive and negative controls) or 50 µL of the diluted test compounds/control inhibitors to the appropriate wells.
- Incubate for 5 minutes at room temperature.
- Strand Transfer Reaction:
 - Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction.
 - Incubate for 30 minutes at 37°C.
- Detection:
 - Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.
 - Add 100 µL of the diluted anti-DIG-HRP antibody conjugate to each well.
 - Incubate for 30 minutes at 37°C.
 - Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.
 - Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature in the dark.
 - Add 100 µL of stop solution to each well to stop the reaction.
- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

- Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
- Percentage Inhibition Calculation: Calculate the percentage of integrase activity for each compound concentration relative to the "integrase alone" (positive control) wells. The formula is: % Activity = (Absorbance of test well / Absorbance of positive control) * 100 % Inhibition = 100 - % Activity

- **IC50 Determination:** Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

High Background

- Cause: Insufficient blocking or washing.[\[7\]](#)
 - Solution: Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[\[7\]](#)
- Cause: Non-specific binding of the secondary antibody.[\[7\]](#)
 - Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[\[7\]](#)

Low Signal

- Cause: Inactive integrase enzyme.
 - Solution: Use a fresh aliquot of the enzyme and ensure proper storage conditions.
- Cause: Suboptimal reagent concentrations.
 - Solution: Titrate the concentrations of the DS DNA, TS DNA, and integrase to determine the optimal conditions for your assay.
- Cause: Incorrect incubation times or temperatures.
 - Solution: Adhere strictly to the recommended incubation parameters.

Conclusion

The integrase strand transfer assay is a fundamental tool in the development of antiretroviral therapies targeting HIV-1 integrase. The protocol described here provides a robust and reproducible method for screening and characterizing integrase inhibitors. Careful optimization

of assay parameters and adherence to the protocol are essential for obtaining reliable and meaningful data.

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- To cite this document: BenchChem. [Application Notes and Protocols for Integrase Strand Transfer Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069791#protocol-for-integracin-a-strand-transfer-assay]

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